molecular formula C15H15NO B1428045 4-(Methyl(m-tolyl)amino)benzaldehyde CAS No. 1457823-08-3

4-(Methyl(m-tolyl)amino)benzaldehyde

Cat. No. B1428045
M. Wt: 225.28 g/mol
InChI Key: FVFGHKCHPNAPFZ-UHFFFAOYSA-N
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Description

4-(Methyl(m-tolyl)amino)benzaldehyde, also known as MTA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MTA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 227.3 g/mol.

Scientific Research Applications

1. Protective Group in Preparation of Glucopyranose Derivatives

4-Methyl benzaldehyde, a derivative similar to 4-(Methyl(m-tolyl)amino)benzaldehyde, has been utilized as a protective group in the synthesis of specific glucopyranose derivatives. This process involves using benzaldehyde derivatives to protect the amino group on D-glucosamine, successfully preparing 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose (Cui Yun-qi, 2010).

2. Photochemistry of Isoxazolines

In the study of the photochemistry of isoxazolines, compounds like 4-(m-tolyl)-5-phenyl-3-oxazoline were generated through the irradiation of related isoxazolines. This process involves the transformation of certain benzaldehyde derivatives, contributing to the development of the photochemistry of 3-aryl-2H-azirines (H. Giezendanner et al., 1973).

3. Schiff Base Compounds Synthesis

Benzaldehyde derivatives, akin to 4-(Methyl(m-tolyl)amino)benzaldehyde, have been used in the synthesis of new Schiff base compounds. These compounds are prepared by reacting benzaldehyde with other chemicals and have shown biological activity against various bacteria (M. Radi et al., 2019).

4. Charge-Transporting Material Development

A derivative of 4-(Methyl(m-tolyl)amino)benzaldehyde has been studied for its potential as a charge-transporting material. The compound was synthesized and characterized through various techniques, indicating its suitability in the field of material science (Liu Li-zeng et al., 2014).

5. Fluorescent Chemosensors for pH

Derivatives of benzaldehyde, similar to 4-(Methyl(m-tolyl)amino)benzaldehyde, have been explored as fluorescent chemosensors for pH. These compounds show significant changes in fluorescence intensity with varying pH levels, enabling their use in differentiating between normal and cancer cells (Tanumoy Dhawa et al., 2020).

6. Enantioselective Synthesis Studies

In the field of asymmetric synthesis, similar benzaldehyde derivatives have been used as catalysts in the enantioselective addition of compounds like diethylzinc to aryl aldehydes. This demonstrates the compound's utility in synthesizing optically active substances (D. X. Liu et al., 2001).

7. Aggregation-Induced Emission Studies

4-[Bis(4-methylphenyl)amino]benzaldehyde, closely related to the compound , has been identified as a new aggregation-induced emission material. This discovery highlights its potential in fluorescence studies and material science (Motoki Kurita et al., 2013).

properties

IUPAC Name

4-(N,3-dimethylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-4-3-5-15(10-12)16(2)14-8-6-13(11-17)7-9-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFGHKCHPNAPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methyl(m-tolyl)amino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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